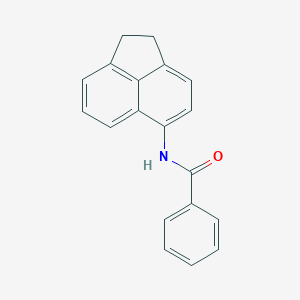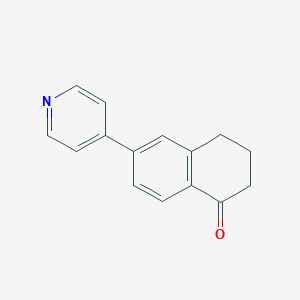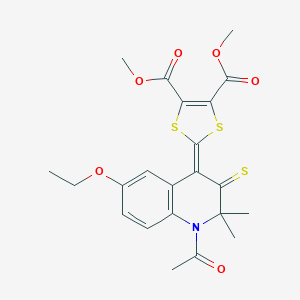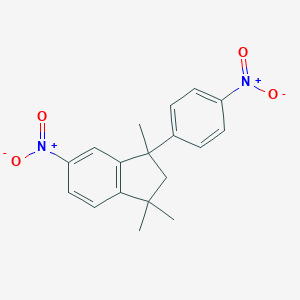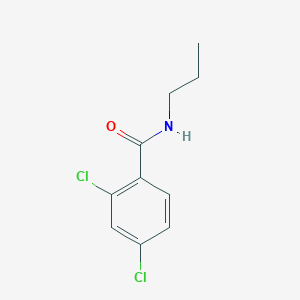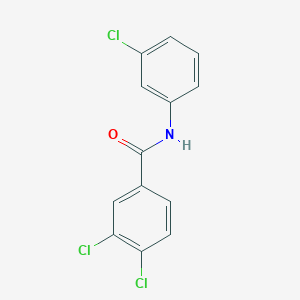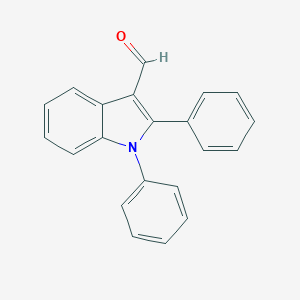
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for metal ions such as iron, copper, and zinc. DBM has been shown to form stable complexes with these metal ions, which can prevent their accumulation and toxicity in the body. This property makes DBM a potential candidate for the treatment of metal-related diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of DBM as a chelating agent involves the formation of stable complexes with metal ions. The resulting complexes are then excreted from the body, preventing their accumulation and toxicity. DBM has also been shown to have antioxidant properties, which can further protect the body from oxidative stress caused by metal ions.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. In animal studies, DBM has been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. DBM has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that DBM has potential anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well-known. However, one limitation of DBM is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DBM. One direction is the development of novel DBM derivatives with improved solubility and chelating properties. Another direction is the investigation of the potential therapeutic applications of DBM for metal-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential anti-inflammatory and antioxidant properties of DBM warrant further investigation for the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. Its chelating properties and antioxidant properties make it a promising candidate for the treatment of metal-related diseases. Further research is needed to fully understand the mechanism of action of DBM and its potential applications.
Synthesemethoden
DBM can be synthesized by the reaction of benzoyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a solvent such as ethanol. The purity of the final product can be confirmed by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
CAS-Nummer |
6188-15-4 |
|---|---|
Produktname |
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(8-11(10)2)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
UJMGEQKWJNWGRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
